Methyl 3-bromo-2-formylbenzoate

Descripción general

Descripción

“Methyl 3-bromo-2-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It has an average mass of 243.054 Da and a monoisotopic mass of 241.957855 Da .

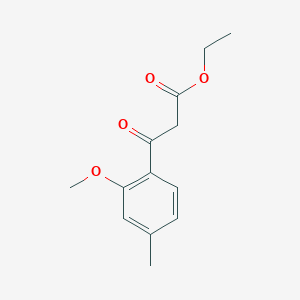

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-formylbenzoate” consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . It has a molar refractivity of 52.5±0.3 cm³ .Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-formylbenzoate” has a density of 1.6±0.1 g/cm³, a boiling point of 314.9±27.0 °C at 760 mmHg, and a flash point of 144.3±23.7 °C . It has a polar surface area of 43 Ų and a molar volume of 155.2±3.0 cm³ .Aplicaciones Científicas De Investigación

1. Novel Rearrangements in Organic Synthesis

Methyl 3-bromo-2-formylbenzoate has been involved in studies of novel rearrangements in organic compounds. An example is the transformation of an oxidation product of 3-bromo-1-formyl-4-[(2,4,6-cycloheptatrienyl)(phenylthio)methyl]azulene into 3-bromo-1-formyl-4-(E)-styrylazulene, indicating its potential in synthetic organic chemistry (Sugihara et al., 1992).

2. Synthesis of Complex Organic Structures

It is used in the efficient synthesis of complex organic structures like 3-functionalized phthalides, which are precursors for the synthesis of quinone skeletons. This is achieved through a tandem process based on reversible nucleophilic addition and intramolecular lactonization (Sakulsombat et al., 2010).

3. Heterocyclic Compound Synthesis

In the field of heterocyclic chemistry, Methyl 3-bromo-2-formylbenzoate is used for nucleophilic substitution to create isomeric compounds with applications in creating various Schiff bases and complexes (Litvinov et al., 1979).

4. Photochemical and Photophysical Applications

This compound is significant in the synthesis of photochemically and photophysically active substances like zinc phthalocyanine derivatives, which have applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

5. Multicomponent Reactions in Medicinal Chemistry

It's also integral in multicomponent reactions for creating biologically active scaffolds, highlighting its importance in medicinal chemistry and drug discovery (Lei et al., 2016).

6. Metal Complex Synthesis with Biological Applications

Methyl 3-bromo-2-formylbenzoate derivatives are used to synthesize metal complexes like triphenylstannyl 4-((arylimino)methyl)benzoates, which show cytotoxic activities against cancer cells, indicating their potential as anticancer agents (Basu Baul et al., 2017).

7. Large-Scale Synthesis of Bioactive Compounds

It's employed in large-scale syntheses of chemicals like Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, illustrating its relevance in industrial-scale production of potentially therapeutic agents (Kucerovy et al., 1997).

8. Synthesis of Pesticides

This compound is also used in synthesizing pesticides like chlorantraniliprole, demonstrating its application in agriculture and pest control (Chen Yi-fen et al., 2010).

9. Inhibitory Activity in Biochemical Processes

Methyl 3-bromo-2-formylbenzoate derivatives have been shown to possess inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity treatments (Han Lijun, 2010).

10. Synthesis of Brominated Organic Compounds

It aids in the synthesis of 2-bromo-3-hydroxybenzoate derivatives, showcasing its utility in creating substrates for catalyzed cross-coupling reactions (Shinohara et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-bromo-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAEUZCBWKCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-formylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)